"Ethyl 4-cyclopropyl-3-oxobutanoate" CAS number
"Ethyl 4-cyclopropyl-3-oxobutanoate" CAS number
An In-depth Technical Guide to Ethyl 4-cyclopropyl-3-oxobutanoate
CAS Number: 630399-84-7
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Ethyl 4-cyclopropyl-3-oxobutanoate, a versatile building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical role in modern pharmaceutical design, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Value of a Unique Scaffold
Ethyl 4-cyclopropyl-3-oxobutanoate is a β-keto ester distinguished by the presence of a cyclopropyl ring. This seemingly simple structural feature is of profound importance in contemporary drug discovery. The cyclopropyl group, a conformationally constrained and lipophilic bioisostere, is increasingly incorporated into drug candidates to enhance critical pharmacological properties.[1] Its rigid three-dimensional structure can improve binding affinity to biological targets, increase metabolic stability by blocking sites of oxidation, and favorably modulate physicochemical properties like solubility and membrane permeability.[1]
This molecule combines the synthetic versatility of the β-keto ester moiety—a staple in carbon-carbon bond formation—with the advantageous pharmacological profile conferred by the cyclopropyl ring. As such, it serves as a high-value starting material for the synthesis of complex heterocyclic systems and other scaffolds central to the development of novel therapeutics.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's properties is the foundation of its effective application. Key identifiers and properties for Ethyl 4-cyclopropyl-3-oxobutanoate are summarized below.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 630399-84-7 | [2][3][4][5] |
| Molecular Formula | C₉H₁₄O₃ | [2][4][5] |
| Molecular Weight | 170.21 g/mol | [2][4] |
| IUPAC Name | ethyl 4-cyclopropyl-3-oxobutanoate | [4] |
| Synonyms | 4-CYCLOPROPYL-3-OXO-BUTYRIC ACID ETHYL ESTER, Ethyl 4-cyclopropyl-3-oxobutyrate | [2][4][5] |
| Physical Form | Liquid | [6] |
| InChIKey | CIAYBTYUFUUVDE-UHFFFAOYSA-N | [2][4][6] |
| SMILES | CCOC(=O)CC(=O)CC1CC1 | [4] |
Predicted Spectroscopic Data
While a publicly available, verified ¹H NMR spectrum is not readily accessible, the expected chemical shifts can be predicted based on the structure. This predictive analysis is crucial for reaction monitoring and final product confirmation.
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¹H NMR (Predicted):
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~0.2-0.6 ppm (m, 4H): Methylene protons (-CH₂-) of the cyclopropyl ring.
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~0.8-1.1 ppm (m, 1H): Methine proton (-CH-) of the cyclopropyl ring.
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~1.25 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl ester group.
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~2.7 ppm (d, 2H): Methylene protons (-CH₂-) adjacent to the cyclopropyl group.
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~3.5 ppm (s, 2H): Methylene protons (-CH₂-) between the two carbonyl groups (keto-enol tautomerism will affect this signal).
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~4.2 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl ester group.
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Synthesis Methodology: A Mechanistic Perspective
The synthesis of β-keto esters like Ethyl 4-cyclopropyl-3-oxobutanoate is classically achieved via the Claisen Condensation . This powerful carbon-carbon bond-forming reaction provides a reliable and scalable route to this key intermediate.
The Crossed Claisen Condensation Pathway
A highly effective method for preparing this specific molecule is a "crossed" Claisen condensation. This approach involves two different ester reactants: one that can form an enolate (the nucleophile) and another that acts as the acylating agent (the electrophile).
Proposed Reactants:
-
Ethyl acetate: Provides the enolizable α-protons to act as the nucleophile.
-
Ethyl cyclopropylacetate: Acts as the electrophilic acylating agent.
The causality behind this choice is to ensure a controlled reaction. If a self-condensation of ethyl cyclopropylacetate were attempted, it would also work, but the crossed reaction provides an alternative strategy often used to maximize yield and minimize side products depending on reagent availability and reactivity.
Reaction Mechanism
Understanding the mechanism is critical for troubleshooting and optimizing the synthesis. The process is a self-validating system where each step logically enables the next, driven by fundamental principles of acidity and nucleophilicity.
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Step 1: Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) to prevent transesterification, deprotonates the α-carbon of ethyl acetate. This is a reversible step, but the resulting enolate is a potent nucleophile.[2][3]
-
Step 2: Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl cyclopropylacetate, forming a tetrahedral intermediate.[2]
-
Step 3: Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the ethoxide (-OEt) leaving group and forming the β-keto ester product.[2][7]
-
Step 4: Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the central methylene group (pKa ≈ 11). The ethoxide by-product from Step 3 immediately deprotonates this position.[7] This irreversible acid-base reaction is the thermodynamic driving force that pulls the entire equilibrium-controlled sequence to completion.[8]
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Step 5: Acidic Workup: A final aqueous acid wash is required to protonate the resulting enolate, yielding the final neutral product, Ethyl 4-cyclopropyl-3-oxobutanoate.
Representative Experimental Protocol
This protocol is a representative procedure based on established methodologies for Claisen condensations.[8][9]
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium ethoxide (1.0 eq) and anhydrous ethanol.
-
Reagent Addition: A mixture of ethyl acetate (1.0 eq) and ethyl cyclopropylacetate (1.0 eq) is added dropwise to the stirred base suspension at room temperature.
-
Reaction: The mixture is gently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of ice water and acidified to a pH of ~5-6 with dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude oil is then purified by vacuum distillation to yield Ethyl 4-cyclopropyl-3-oxobutanoate as a clear liquid.
Applications in Drug Development and Medicinal Chemistry
The true value of Ethyl 4-cyclopropyl-3-oxobutanoate lies in its application as a versatile synthon for creating molecules with high therapeutic potential.
Synthesis of Heterocyclic Scaffolds
β-keto esters are cornerstone reactants for synthesizing a wide array of heterocycles, which form the core of countless approved drugs.[10] Condensation reactions with dinucleophiles such as hydrazines, ureas, or amidines can yield pyrazoles, pyrimidines, and other important ring systems. The attached cyclopropyl group is carried through the synthesis, imparting its beneficial properties to the final active pharmaceutical ingredient (API).
For instance, the structurally similar intermediate, Ethyl 4-methoxy-3-oxobutanoate, is an indispensable building block in the synthesis of Dolutegravir , a critical antiretroviral medication for the treatment of HIV. This provides a powerful precedent for the potential of Ethyl 4-cyclopropyl-3-oxobutanoate in constructing novel APIs for various disease targets.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of Ethyl 4-cyclopropyl-3-oxobutanoate is essential for ensuring researcher safety.
Hazard Identification
According to GHS classifications, this compound is associated with the following hazards:
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing vapors or mist.[2][5]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 4-cyclopropyl-3-oxobutanoate is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis, rooted in the robust and well-understood Claisen condensation, is both practical and scalable. The molecule's structure thoughtfully combines the proven synthetic flexibility of a β-keto ester with the highly sought-after pharmacological advantages of the cyclopropyl moiety. For research teams engaged in the rational design of small-molecule drugs, this compound represents a valuable starting point for developing next-generation therapeutics with potentially enhanced efficacy, improved metabolic stability, and superior pharmacokinetic profiles.
References
- University of California, Irvine. (n.d.).
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Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4-cyclopropyl-3-oxobutanoate. PubChem Compound Database. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 4-cyclopropyl-3-oxobutanoate (C9H14O3). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4-cyclopentyl-3-oxobutanoate. PubChem Compound Database. Retrieved from [Link]
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JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]
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BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
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Sandoo. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). CAS 630399-84-7 | Ethyl 4-cyclopropyl-3-oxobutanoate. Retrieved from [Link]
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ResearchGate. (2025, August 6). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. Retrieved from [Link]
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